![molecular formula C18H20N2O2 B4880431 N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)
N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide, commonly known as DMMA, is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of DMMA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. DMMA has also been found to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
DMMA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DMMA has also been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In addition, it has been found to improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
DMMA has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized using a multi-step process and purified using column chromatography. However, DMMA has some limitations, including its potential toxicity and limited availability. It is important to use appropriate safety measures when handling DMMA and to obtain it from reliable sources.
未来方向
There are several future directions for the research on DMMA. One potential application is in the treatment of cancer, where DMMA could be used as a chemotherapeutic agent. Further studies are needed to determine the optimal dosage and administration route for DMMA in cancer treatment. Another potential application is in the treatment of neurodegenerative disorders, where DMMA could be used to prevent or delay the progression of the disease. Future studies should focus on the mechanism of action of DMMA in the brain and its potential side effects. In addition, DMMA could be used as a tool for epigenetic research, as it inhibits the activity of HDACs. Further studies are needed to determine the specific effects of DMMA on gene expression and epigenetic modifications.
Conclusion
In conclusion, DMMA is a synthetic compound that has potential therapeutic applications in various diseases. It can be easily synthesized and purified, and has been extensively studied for its biochemical and physiological effects. DMMA has several advantages for lab experiments, but also has some limitations. Future research should focus on the potential applications of DMMA in cancer and neurodegenerative disorders, as well as its use as a tool for epigenetic research.
合成方法
DMMA can be synthesized using a multi-step process involving the reaction between 2-methylbenzoyl chloride and N,N-dimethylbenzamide, followed by the addition of 2-aminobenzophenone. The final product is obtained by purification using column chromatography. The synthesis method has been optimized to obtain a high yield of pure DMMA.
科学研究应用
DMMA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. DMMA has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N,N-dimethyl-2-[[2-(2-methylphenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-8-4-5-9-14(13)12-17(21)19-16-11-7-6-10-15(16)18(22)20(2)3/h4-11H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJOBUKMZRIASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

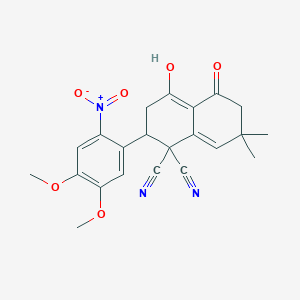
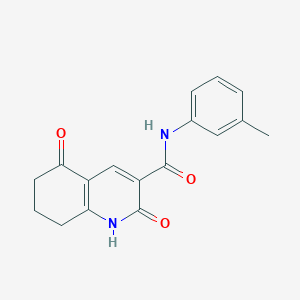

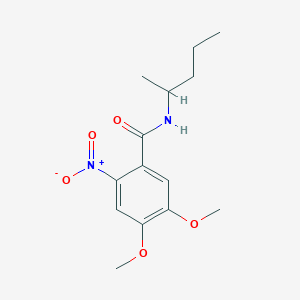
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4880392.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4880406.png)
![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4880416.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)
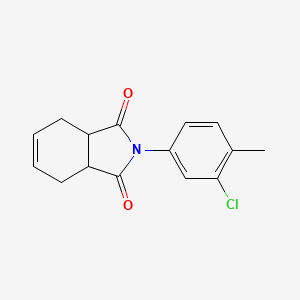
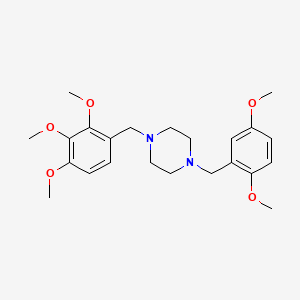

![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)